Diethyl 2-(benzylamino)succinate
Description
Significance as a Versatile Organic Synthon
The significance of diethyl 2-(benzylamino)succinate in organic synthesis lies in its capacity to serve as a flexible precursor for a range of molecular architectures. The presence of multiple reactive sites within its structure allows for a variety of chemical transformations. Organic synthons are fundamental building blocks in retrosynthetic analysis, and the strategic placement of functional groups in this compound makes it an attractive starting material for the synthesis of target molecules with potential applications in medicinal chemistry and materials science.
Its utility is particularly evident in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. orgoreview.compressbooks.publibretexts.orgfiveable.menih.gov The benzylamino group can participate in cyclization reactions, while the diethyl ester moieties can be manipulated to introduce further complexity. For instance, intramolecular reactions such as the Dieckmann condensation can be envisioned, leading to the formation of cyclic structures like piperidine-2,5-diones, which are important pharmacophores. orgoreview.compressbooks.publibretexts.orglibretexts.orggoogle.comresearchgate.netnih.govnih.govgoogle.com
Historical Context of Substituted Succinate (B1194679) Esters in Organic Synthesis
The study of substituted succinate esters has a rich history in organic chemistry, dating back to early investigations into the reactivity of dicarboxylic acids and their derivatives. ijcps.org Succinic acid itself, historically obtained from the distillation of amber, and its simple esters like diethyl succinate, have long been recognized as versatile C4 building blocks. nih.govijcps.org
Key historical reactions involving succinate esters include the Stobbe condensation, discovered by Hans Stobbe, which involves the reaction of a ketone or aldehyde with a succinic acid ester to form an alkylidene succinic acid or a derivative thereof. nist.govresearchgate.net This reaction proved to be a powerful tool for carbon-carbon bond formation.
Furthermore, the Dieckmann condensation, an intramolecular Claisen condensation of a diester, has been extensively used to synthesize five- and six-membered rings from appropriate succinate derivatives. orgoreview.compressbooks.publibretexts.orglibretexts.orgmdpi.com These foundational reactions paved the way for the development and application of more complex substituted succinates, such as this compound, where the introduction of a nitrogen-containing substituent significantly broadens their synthetic potential, particularly for accessing nitrogen-containing heterocycles. ijcps.orgmdpi.comvscht.cz The ability to produce succinate esters from renewable resources through fermentation has also renewed interest in their application in green and sustainable chemistry. granulesindia.comnih.gov
Structural Framework and Functional Group Analysis for Synthetic Utility
The synthetic versatility of this compound is a direct consequence of its molecular architecture and the interplay of its functional groups. A detailed analysis reveals several key features that can be exploited in organic synthesis.
The secondary amine (benzylamino group) is a key functional group, acting as a nucleophile and a site for further functionalization. The nitrogen atom can participate in various bond-forming reactions, including N-alkylation, N-acylation, and cyclization reactions. The presence of the benzyl (B1604629) group provides a degree of steric hindrance and can also be removed under certain conditions (debenzylation) to unmask a primary amine, offering another avenue for synthetic diversification.
The two ethyl ester groups are also pivotal to the compound's reactivity. They can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to other functional groups such as amides, acid chlorides, or used in decarboxylation reactions. libretexts.org The ester groups also activate the adjacent methylene (B1212753) protons, making them susceptible to deprotonation by a suitable base to form an enolate. This enolate can then participate in a variety of reactions, most notably the intramolecular Dieckmann condensation to form a six-membered ring system. orgoreview.compressbooks.publibretexts.orglibretexts.org
The succinate backbone provides a four-carbon chain that can be incorporated into larger molecular frameworks. The stereochemistry at the C2 position, where the benzylamino group is attached, also introduces the possibility of asymmetric synthesis, leading to the preparation of enantiomerically pure target molecules.
The combination of these functional groups—a nucleophilic secondary amine, two modifiable ester groups, and a flexible four-carbon backbone—makes this compound a powerful tool for the construction of diverse and complex organic molecules. Its potential for intramolecular cyclization is particularly noteworthy for the synthesis of heterocyclic systems of pharmaceutical interest.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 746551-67-7 | libretexts.org |
| Molecular Formula | C₁₅H₂₁NO₄ | libretexts.org |
| Molecular Weight | 279.33 g/mol | libretexts.org |
| Boiling Point | 136 °C at 0.5 Torr | libretexts.org |
| Density | 1.099 ± 0.06 g/cm³ (Predicted) | libretexts.org |
| pKa | 5.65 ± 0.29 (Predicted) | libretexts.org |
Table 2: Spectroscopic Data of Related Succinate Esters
| Compound | 1H NMR Data (CDCl₃, δ ppm) | 13C NMR Data (CDCl₃, δ ppm) | IR Data (cm⁻¹) | Reference |
| Diethyl succinate | 1.25 (t, 6H), 2.61 (s, 4H), 4.12 (q, 4H) | 14.1, 29.1, 60.5, 172.8 | Not specified | researchgate.net |
| Dimethyl succinate | Not specified | Not specified | 1743 (C=O stretch) | |
| Diethyl benzylidenemalonate | 1.32 (t, 3H), 1.36 (t, 3H), 4.30 (q, 2H), 4.35 (q, 2H), 7.38-7.45 (m, 5H), 7.78 (s, 1H) | 14.1, 14.2, 61.8, 62.1, 128.7, 129.2, 130.4, 133.5, 142.3, 163.9, 166.5 | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(benzylamino)butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-19-14(17)10-13(15(18)20-4-2)16-11-12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVYTOKQIQYNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Diethyl 2 Benzylamino Succinate
Direct Synthetic Routes to Diethyl 2-(benzylamino)succinate
Direct synthetic routes to this compound involve the formation of the core structure in a minimal number of steps, often through the reaction of readily available precursors.
Aminolysis Reactions with Benzylamine (B48309)
The aminolysis of succinate (B1194679) derivatives with benzylamine represents a primary and straightforward approach to synthesize this compound. This reaction typically involves the nucleophilic attack of benzylamine on an electrophilic succinate precursor. A common precursor for this reaction is diethyl maleate (B1232345) or diethyl fumarate. The addition of benzylamine to the double bond of these unsaturated diesters, followed by rearrangement, leads to the formation of the desired product. The reaction conditions, such as solvent and temperature, can be optimized to improve the yield and purity of this compound.
A related approach involves the reaction of benzylamine with diethyl 2,3-epoxysuccinate. The epoxide ring is highly susceptible to nucleophilic attack by the amine, leading to the regioselective opening of the ring and the formation of a hydroxyl-substituted intermediate, which can then be further processed to yield the target compound.
Enzymatic Catalysis in Chiral Succinate Derivatization
The growing demand for enantiomerically pure compounds has led to the exploration of enzymatic catalysis in the synthesis of chiral succinate derivatives. pharmasalmanac.com Enzymes, with their inherent stereoselectivity, offer a powerful tool for producing specific enantiomers of this compound. pharmasalmanac.com Lipases and proteases are commonly employed for the kinetic resolution of racemic succinate esters or for the asymmetric synthesis from prochiral substrates. pharmasalmanac.com
For instance, a racemic mixture of a succinate derivative can be subjected to an enzymatic reaction where one enantiomer is selectively hydrolyzed or aminolyzed, leaving the other enantiomer in high enantiomeric excess. This method allows for the production of chiral building blocks that can be subsequently converted to enantiopure this compound. The use of biocatalysts is advantageous due to the mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods. pharmasalmanac.com
Stereoselective Synthesis Approaches for Substituted Succinate Esters
The development of stereoselective synthetic methods provides access to specific stereoisomers of substituted succinate esters, which are valuable precursors for this compound. These methods often employ chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction.
One notable approach is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester, where the stereoselectivity is induced by a chiral catalyst. Another strategy involves the diastereoselective alkylation of a chiral enolate derived from a succinate ester. These methods have been successfully applied to synthesize a variety of optically active succinate derivatives with high enantiomeric and diastereomeric purity.
Indirect Synthetic Pathways via Precursor Functionalization
Indirect synthetic pathways involve the initial construction of a succinate scaffold, followed by the introduction of the benzylamino group through functionalization.
Nucleophilic Addition Reactions to Substituted Succinate Scaffolds
This strategy involves the use of a pre-formed succinate derivative that contains a suitable leaving group or an electrophilic center. Benzylamine can then be introduced via a nucleophilic substitution or addition reaction. For example, diethyl 2-bromosuccinate can react with benzylamine to afford this compound.
Another approach is the reductive amination of a keto-succinate derivative. Diethyl 2-oxosuccinate can be reacted with benzylamine to form an imine intermediate, which is then reduced in situ to yield the final product. This method is versatile and allows for the introduction of various amine groups.
Condensation Reactions Involving Succinate Esters
Condensation reactions provide another avenue for the synthesis of functionalized succinate esters that can serve as precursors to this compound. The Stobbe condensation, for instance, involves the reaction of a ketone or aldehyde with a succinic ester in the presence of a base. chempedia.info This reaction leads to the formation of an alkylidenesuccinic acid or ester, which can be further modified to introduce the benzylamino group.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The successful synthesis of this compound with high yield and purity is contingent on the careful optimization of several reaction parameters. The two most probable synthetic pathways are the aza-Michael addition of benzylamine to diethyl maleate and the N-alkylation of diethyl 2-aminosuccinate (diethyl aspartate) with a benzyl (B1604629) halide.
For the aza-Michael addition, the choice of solvent, catalyst, and temperature plays a critical role. While the reaction can proceed without a catalyst, the use of a mild base or a Lewis acid can significantly accelerate the reaction rate. The reaction is often conducted in aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) to avoid side reactions. Temperature control is also crucial; moderately elevated temperatures can increase the reaction rate, but excessive heat may lead to the formation of byproducts. The molar ratio of the reactants is another key factor, with a slight excess of benzylamine sometimes employed to ensure complete consumption of the diethyl maleate.
In the case of N-alkylation of diethyl aspartate with a benzyl halide (e.g., benzyl bromide), the presence of a base is essential to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base is critical; inorganic bases such as potassium carbonate or organic bases like triethylamine (B128534) are commonly used. The solvent for this reaction should be inert to the reactants and capable of dissolving both the amino ester and the base. Dichloromethane and acetonitrile are suitable options. The reaction temperature is typically kept moderate to prevent over-alkylation and other side reactions. Purification of the final product would likely involve column chromatography to separate the desired secondary amine from any unreacted starting materials or byproducts.
A hypothetical optimization of the aza-Michael addition is presented in the table below, based on general principles for this reaction type.
Table 1: Hypothetical Optimization of Aza-Michael Addition for this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Optimization |
|---|---|---|---|---|
| Catalyst | None | Triethylamine (1.1 eq) | Ytterbium(III) triflate (0.1 eq) | To investigate the effect of base and Lewis acid catalysis on reaction rate and yield. |
| Solvent | Acetonitrile | Tetrahydrofuran (THF) | Dichloromethane (DCM) | To assess the influence of solvent polarity and aprotic nature on the reaction outcome. |
| Temperature | Room Temperature | 50 °C | 80 °C | To determine the optimal temperature for balancing reaction rate and minimizing byproduct formation. |
| Molar Ratio (Benzylamine:Diethyl Maleate) | 1:1 | 1.2:1 | 1:1.2 | To evaluate the impact of reactant stoichiometry on the conversion of the limiting reagent. |
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several aspects can be considered to make the process more environmentally benign.
One of the primary considerations is atom economy . The aza-Michael addition of benzylamine to diethyl maleate is an excellent example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the final product, with no byproducts formed in the ideal reaction. This contrasts with the N-alkylation route, which generates a halide salt as a byproduct.
The use of safer solvents is another key principle. Ideally, the reaction would be conducted in a solvent with low toxicity and environmental impact, such as ethanol (B145695) or even water, if the reactants show sufficient solubility and reactivity. Solvent-free conditions, where the reactants are heated together in the presence of a catalyst, represent an even greener alternative. Research into aza-Michael additions in greener solvents or under solvent-free conditions for similar substrates is an active area of investigation.
The choice of catalyst also has green implications. Utilizing a catalytic amount of a substance is inherently more sustainable than using stoichiometric reagents. Furthermore, employing a heterogeneous catalyst that can be easily recovered and reused would significantly improve the green credentials of the synthesis. For instance, a solid-supported base or a recyclable Lewis acid could be explored for the aza-Michael addition.
Finally, energy efficiency can be improved by conducting the reaction at ambient temperature or with minimal heating. The development of highly active catalysts that can promote the reaction under mild conditions is a key goal in green chemistry. Microwave-assisted synthesis is another technique that can sometimes reduce reaction times and energy consumption.
A summary of green chemistry considerations for the synthesis of this compound is provided in the table below.
Table 2: Green Chemistry Approaches for this compound Synthesis
| Green Chemistry Principle | Application to Aza-Michael Addition | Application to N-Alkylation |
|---|---|---|
| Atom Economy | High (100% theoretical) | Lower (byproduct formation) |
| Safer Solvents | Exploration of ethanol, water, or solvent-free conditions. | Use of less hazardous solvents than chlorinated hydrocarbons, e.g., ethyl acetate. |
| Catalysis | Use of catalytic amounts of base or Lewis acid; exploring recyclable heterogeneous catalysts. | Use of a recyclable base or phase-transfer catalyst to minimize waste. |
| Energy Efficiency | Optimization for ambient temperature reaction; potential for microwave-assisted synthesis. | Optimization for lower reaction temperatures and shorter reaction times. |
Reactivity Profiles and Transformational Pathways of Diethyl 2 Benzylamino Succinate
Characterization of Functional Group Reactivity
The chemical behavior of Diethyl 2-(benzylamino)succinate is dictated by the interplay of its three main structural components: the benzylamino moiety, the diethyl ester groups, and the succinate (B1194679) carbon backbone.
Reactivity of the Benzylamino Moiety
The benzylamino group (-NHCH₂Ph) is a key site of reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.
N-Alkylation and N-Acylation: The nitrogen can react with electrophiles. For instance, it can be further alkylated or acylated. The N-alkylation of amines with alcohols can be achieved using a manganese(I) pincer catalyst via the borrowing hydrogen methodology. organic-chemistry.org
Oxidative Debenzylation: The benzyl (B1604629) group can be removed under oxidative conditions. One method involves the use of a bromo radical, generated from bromide under mild conditions, to yield the corresponding primary amine. organic-chemistry.org
Reaction with Nitrous Acid: Like other benzylamines, this compound is expected to react with nitrous acid (formed in situ from sodium nitrite (B80452) and a mineral acid) to produce an unstable diazonium salt. This salt readily decomposes, releasing nitrogen gas and forming the corresponding alcohol. byjus.com This reaction can be used to distinguish it from aromatic primary amines like aniline, which form stable diazonium salts at low temperatures. byjus.com
Transformations of the Ester Functional Groups (e.g., Hydrolysis, Transesterification, Aminolysis)
The two diethyl ester groups (-COOCH₂CH₃) are susceptible to nucleophilic acyl substitution.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com
Transesterification: This process involves the conversion of the diethyl esters to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. researchgate.net
Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the esters into amides. chemistrysteps.com This reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.comyoutube.com However, since the alkoxy group is a poor leaving group, this transformation is often less efficient than using more reactive acylating agents like acyl chlorides. chemistrysteps.com
Reactivity of the Succinate Backbone toward Further Functionalization
The succinate portion of the molecule, which is a derivative of butanedioic acid, also presents opportunities for chemical modification. wikipedia.orgnih.gov
Stobbe Condensation: Succinic esters are known to undergo the Stobbe condensation with aldehydes and ketones in the presence of a base. chempedia.info This reaction would involve the deprotonation of one of the α-carbons of the succinate backbone, followed by nucleophilic attack on a carbonyl compound.
Acyloin Condensation: Diethyl succinate itself participates in acyloin condensation to form 2-hydroxycyclobutanone. wikipedia.org It is plausible that this compound could undergo similar intramolecular cyclization reactions under appropriate conditions.
Self-Condensation: Base-induced self-condensation of diethyl succinate is a known route to produce diethylsuccinoylsuccinate, a precursor for pigments and dyes. wikipedia.org
Specific Reaction Mechanisms and Intermediates
Understanding the mechanisms of key reactions provides insight into the formation of products and potential intermediates.
Mechanism of Aminolysis Reactions
The aminolysis of the ester groups in this compound follows a nucleophilic acyl substitution pathway. youtube.com
Nucleophilic Attack: An amine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of one of the ester groups. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemistrysteps.comyoutube.com
Proton Transfer: A second amine molecule can deprotonate the nitrogen, neutralizing its charge. chemistrysteps.com
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond. This is accompanied by the elimination of the ethoxide (⁻OCH₂CH₃) leaving group. chemistrysteps.com
Protonation of Leaving Group: The displaced ethoxide, being a strong base, will be protonated by the ammonium (B1175870) ion formed in the previous step to generate ethanol (B145695) and regenerate the amine nucleophile.
Pathways of Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can occur at the carbon atom attached to the benzylamino group or at the carbonyl carbons of the ester groups. These reactions are fundamental processes where a nucleophile replaces a leaving group. youtube.comyoutube.com
There are two primary mechanisms for nucleophilic substitution: youtube.com
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. First, the leaving group departs, forming a carbocation intermediate. In the second step, the nucleophile attacks the carbocation. youtube.com This pathway is favored for tertiary substrates due to the stability of the resulting carbocation. youtube.com
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com This process results in an inversion of stereochemistry and is favored for methyl and primary substrates due to reduced steric hindrance. youtube.com
In the context of this compound, nucleophilic substitution at the ester carbonyls proceeds via the addition-elimination mechanism described in the aminolysis section, which has features analogous to both SN1 and SN2 pathways but is distinctly categorized as nucleophilic acyl substitution. youtube.com
Cyclization and Annulation Reactions Employing this compound
This compound serves as a versatile precursor in the synthesis of various heterocyclic frameworks through intramolecular cyclization and annulation reactions. The presence of a secondary amine and two ester functionalities allows for the construction of nitrogen-containing ring systems, primarily substituted pyrrolidinones and piperidinones, depending on the reaction conditions and the regioselectivity of the cyclization.
The intramolecular cyclization of this compound can be directed towards the formation of either a five-membered pyrrolidinone ring or a six-membered piperidinone ring. This process typically involves the nucleophilic attack of the benzylamino group onto one of the electrophilic ester carbonyls, followed by the elimination of ethanol. The regiochemical outcome of this cyclization is a critical aspect, leading to either a succinimide (B58015) or a glutarimide (B196013) derivative.
One of the primary applications of this reactivity is in the synthesis of substituted γ-lactams (pyrrolidin-2-ones). These motifs are prevalent in numerous biologically active compounds. The cyclization to form a pyrrolidinone ring is often favored due to the thermodynamic stability of the five-membered ring system. The reaction can be promoted by heat or the use of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity.
For instance, in analogous systems, the intramolecular cyclization of aminodiesters is a well-established method for the synthesis of lactams. A modular, three-step strategy for the synthesis of γ- and N-substituted γ-lactams has been reported, which involves a photochemical silane-mediated radical alkylation followed by an intramolecular cyclization chemrxiv.org. While this specific methodology has not been documented for this compound, it highlights a potential pathway for its conversion to a substituted pyrrolidinone.
Furthermore, the synthesis of functionalized (5-oxopyrrolidin-2-yl)phosphonates has been achieved through the hydrogenation of a precursor followed by treatment with ammonia, leading to intramolecular cyclization nih.gov. This suggests that under appropriate catalytic conditions, this compound could undergo reductive amination followed by cyclization to yield a variety of substituted pyrrolidinones.
The formation of six-membered piperidin-2-ones from this compound is also a plausible, though potentially less favored, reaction pathway. The synthesis of 2-piperidone (B129406) derivatives is a field of significant interest in medicinal chemistry nih.gov. While direct synthesis from this compound is not explicitly detailed in the available literature, methods for preparing 2-piperidones often involve the cyclization of aminocaproic acid derivatives google.com. By analogy, modification of the succinate backbone of this compound could potentially lead to precursors suitable for piperidinone synthesis.
Annulation reactions, where a new ring is fused onto the initial structure, represent a more complex set of transformations. These reactions could involve the initial cyclization of this compound followed by further reactions of the remaining functional groups. For example, the remaining ester group after an initial cyclization could be used as a handle for further annulation strategies.
Interactive Data Table: Plausible Cyclization Products of this compound
| Product Name | Ring System | Key Reaction Type | Plausible Catalyst/Conditions |
| Diethyl 1-benzyl-5-oxopyrrolidine-2,3-dicarboxylate | Pyrrolidinone | Intramolecular Cyclization | Heat, Base (e.g., NaOEt) |
| Diethyl 1-benzyl-2-oxopiperidine-3,4-dicarboxylate | Piperidinone | Intramolecular Cyclization | Stronger Base, Higher Temperature |
| Substituted Pyrrolidinyl Phosphonates | Pyrrolidine | Reductive Amination/Cyclization | Catalytic Hydrogenation, Phosphonating Agent |
Chemoselectivity and Regioselectivity in Complex Chemical Transformations
In complex chemical transformations involving multiple functional groups, the principles of chemoselectivity and regioselectivity are paramount in determining the reaction outcome. This compound, with its secondary amine and two distinct ester groups, presents an interesting case for studying these selective processes.
Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In the context of this compound, a key chemoselective challenge lies in differentiating the reactivity of the amine and the two ester groups. For instance, in a reaction with an acylating agent, acylation could occur at either the nitrogen of the benzylamino group or potentially at the α-carbon to one of the ester groups via enolate formation. The outcome would be highly dependent on the reaction conditions, such as the choice of base and solvent.
Similarly, when considering reduction reactions, the choice of reducing agent will dictate the chemoselectivity. A mild reducing agent might selectively reduce one of the ester groups to an alcohol, while a stronger agent could reduce both esters and potentially even cleave the benzyl group.
Regioselectivity , on the other hand, deals with the preferential formation of one constitutional isomer over another. In the intramolecular cyclization of this compound, regioselectivity determines whether a five-membered pyrrolidinone or a six-membered piperidinone is formed. The nucleophilic attack of the nitrogen atom can target either of the two ester carbonyls.
The formation of the thermodynamically more stable five-membered pyrrolidinone ring is generally favored. However, the regioselectivity can be influenced by several factors:
Steric Hindrance: The substitution pattern on the succinate backbone can influence which ester is more accessible for intramolecular attack.
Electronic Effects: Electron-withdrawing or -donating groups on the benzyl ring or the succinate chain can alter the electrophilicity of the ester carbonyls.
Catalyst/Reagent Control: The use of specific catalysts or templates can direct the cyclization towards a particular regioisomer. For example, a metal catalyst could coordinate to both the amine and one of the ester groups, pre-organizing the molecule for a specific cyclization pathway.
Interactive Data Table: Factors Influencing Selectivity in Reactions of this compound
| Selectivity Type | Influencing Factors | Potential Outcome |
| Chemoselectivity | Choice of reducing agent (e.g., NaBH₄ vs. LiAlH₄) | Selective reduction of one ester vs. reduction of both esters and the amide |
| Chemoselectivity | Reaction with electrophiles (e.g., acyl chlorides) | N-acylation vs. C-acylation |
| Regioselectivity | Reaction conditions for cyclization (e.g., temperature, base) | Formation of pyrrolidinone vs. piperidinone |
| Regioselectivity | Presence of directing groups | Preferential attack at one of the two ester carbonyls |
Applications of Diethyl 2 Benzylamino Succinate As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The unique combination of functional groups in Diethyl 2-(benzylamino)succinate makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. Its utility stems from the ability to selectively modify its structure to introduce molecular diversity and complexity.
This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and pharmaceuticals. nih.govnih.gov The presence of the benzylamino and diethyl ester moieties allows for intramolecular cyclization reactions to form saturated heterocycles such as piperazinones and morpholinones. researchgate.netacs.org
The general synthetic strategy involves the reaction of aminosuccinates with appropriate partners to construct the heterocyclic ring. For instance, the synthesis of substituted piperazin-2-ones can be achieved through various methods, often starting from amino acid derivatives. researchgate.net These methods typically involve the formation of an amide bond followed by an intramolecular cyclization. The use of chiral amino acid derivatives as starting materials allows for the synthesis of enantioenriched piperazinones, which are of significant interest in medicinal chemistry. nih.gov
A notable application is in the diastereoselective synthesis of substituted piperazin-2-ones and morpholin-2-ones. acs.org The inherent chirality of the aminosuccinate starting material can direct the stereochemical outcome of the cyclization reaction, leading to the formation of specific diastereomers. This stereocontrol is crucial for the development of compounds with defined three-dimensional structures, which is often a prerequisite for potent biological activity.
Table 1: Examples of Heterocyclic Scaffolds Derived from Aminosuccinate Precursors
| Heterocyclic Scaffold | General Synthetic Approach | Key Features of Precursor |
| Piperazin-2-ones | Amide formation followed by intramolecular cyclization | Chiral amino acid derivative |
| Morpholin-2-ones | Reductive amination followed by lactonization | Amino alcohol derivative |
| Pyrroloisoindolinones | Cascade reactions involving phthalimidomalonates | Highly functionalized starting materials |
This table provides a generalized overview of synthetic strategies and is not exhaustive.
As a difunctional molecule, this compound is a valuable intermediate in multi-step organic syntheses. Its secondary amine can be N-alkylated or N-acylated, and the two ester groups can be selectively hydrolyzed, reduced, or converted into other functional groups. This allows for the sequential introduction of different substituents and the elongation of carbon chains, making it a versatile platform for the construction of complex target molecules.
While specific, detailed examples of multi-step total syntheses that explicitly name this compound as a key intermediate are not extensively documented in readily available literature, its structural motif is a common feature in the synthesis of peptidomimetics and other complex nitrogen-containing compounds. The general strategy involves using the amino acid-derived core to build upon, step-by-step, to achieve the final complex structure. For example, derivatives of amino acids are frequently used as starting points for the synthesis of larger, more complex heterocyclic systems. nih.gov
The presence of a stereocenter in this compound makes it an excellent starting material for the construction of stereochemically defined scaffolds. The stereochemistry of the starting material can be transferred to the product, allowing for the synthesis of enantiomerically pure or enriched compounds. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired biological activity.
The diastereoselective synthesis of vicinal amino alcohols is a prime example of this application. rsc.org Starting from amino acids, which are readily available as enantiopure compounds, various methods can be employed to introduce a hydroxyl group with high diastereoselectivity. These vicinal amino alcohols are themselves important building blocks for a variety of natural products and drugs.
Furthermore, amino acid derivatives are utilized in diastereoselective cyclization reactions to produce complex heterocyclic systems with multiple stereocenters. aalto.fi For instance, the palladium-catalyzed cyclization of amino acid-derived nitriles can lead to the formation of substituted chromenopyrrolidinones with varying degrees of stereoselectivity. aalto.fi The ability to control the stereochemical outcome of these reactions is a testament to the utility of chiral building blocks like this compound in modern organic synthesis.
Utility in the Preparation of Diverse Chemical Libraries
The generation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery. mdpi.com While there is a lack of specific literature detailing the use of this compound in the combinatorial synthesis of large chemical libraries, its structural features make it a potentially useful scaffold for such applications.
The concept of combinatorial chemistry often relies on the use of a central scaffold to which a variety of building blocks can be attached. researchgate.net The two ester functionalities and the secondary amine of this compound provide three points of diversity that could be exploited in a combinatorial synthesis. For example, a library of amides could be generated by reacting the amino group with a diverse set of carboxylic acids, while the ester groups could be converted to a range of other functional groups.
The synthesis of amino acid derivatives is a common theme in the construction of chemical libraries for drug discovery. iu.edu These libraries often focus on generating peptidomimetics or other small molecules that can interact with biological targets. Given that this compound is an amino acid derivative, it fits within this general paradigm. Fragment-based dynamic combinatorial chemistry is another approach where building blocks are reversibly linked to identify potent inhibitors, and amino acid-like fragments are often employed. nih.gov
This compound as a Chiral Auxiliary or Ligand Precursor
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. While the direct use of this compound as a chiral auxiliary or ligand is not widely reported, its structure as a chiral amino acid ester suggests its potential as a precursor for such molecules. rsc.orgresearchgate.net
Amino acid esters are frequently used as starting materials for the synthesis of novel chiral ligands for transition metal-catalyzed reactions. mdpi.comrsc.orgresearchgate.netrsc.org For example, N-diphenylphosphinoamino acid esters have been prepared and used as chiral ligands in various metal complexes. rsc.orgresearchgate.net These ligands have shown efficacy in asymmetric catalysis. The synthesis of such ligands often involves the reaction of the amino group of the amino acid ester with a phosphorus-containing electrophile.
The development of chiral ligands from readily available natural sources like amino acids is a significant area of research. mdpi.com These ligands can be used in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cyclizations. The potential to convert this compound into a novel chiral ligand by modification of its functional groups remains an area for future exploration.
Advanced Spectroscopic and Structural Characterization of Diethyl 2 Benzylamino Succinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Diethyl 2-(benzylamino)succinate, one would expect to observe distinct signals for the protons on the benzyl (B1604629) group, the succinate (B1194679) backbone, and the two ethyl ester groups.
Aromatic Protons: The five protons on the phenyl ring of the benzyl group would typically appear in the aromatic region (δ 7.0-7.5 ppm).
Benzyl CH₂ Protons: The two protons of the methylene (B1212753) group attached to the nitrogen and the phenyl ring would likely show a singlet or a multiplet.
Succinate CH and CH₂ Protons: The protons on the succinate backbone would show complex splitting patterns due to their diastereotopic nature and coupling to each other.
Ethyl Ester Protons: Each of the two ethyl groups would exhibit a characteristic quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. yale.educhemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbons: The two ester carbonyl carbons would appear significantly downfield (δ 160-185 ppm). chemguide.co.uk
Aromatic Carbons: The carbons of the phenyl ring would resonate in the δ 125-150 ppm region. chemguide.co.uk
Aliphatic Carbons: The carbons of the succinate backbone, the benzylic methylene group, and the ethyl groups would appear in the upfield region of the spectrum. The specific chemical shifts would be influenced by their attachment to nitrogen and oxygen atoms.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure. researchgate.netyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to establish the connectivity within the succinate backbone and the ethyl groups.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton(s). columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, such as linking the benzyl group to the nitrogen and the succinate backbone, and the ethyl groups to the ester carbonyls. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It provides information about the 3D structure and stereochemistry of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₅H₂₁NO₄), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an excellent method for assessing the purity of a volatile compound and confirming its identity. researchgate.net The sample is vaporized and separated on a GC column, and the components are then introduced into the mass spectrometer. A mass spectrum is obtained for each separated component. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for identification. Common fragmentation pathways for benzylamines often involve the loss of ammonia (B1221849) (NH₃) or cleavage of the benzylic C-N bond. nih.gov Esters typically fragment via loss of the alkoxy group or through McLafferty rearrangement.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for the analysis of complex mixtures, such as those generated during chemical synthesis or in metabolic studies. The method combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by tandem mass spectrometry.
In the context of synthesizing this compound, LC-MS/MS would be crucial for monitoring reaction progress, identifying potential byproducts, and assessing the purity of the final product. The liquid chromatography stage separates the target compound from starting materials, reagents, and any side-products based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. nih.gov
Following separation, the eluted compounds are ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer. A full scan (MS1) would detect the protonated molecule [M+H]⁺ of this compound (C₁₅H₂₁NO₄, molecular weight: 279.33 g/mol ). For enhanced specificity, a tandem mass spectrometry (MS/MS) experiment is performed. The parent ion (m/z 280.15) is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. mdpi.com This fragmentation pattern provides a structural fingerprint, confirming the compound's identity even in a complex matrix. The analysis is typically rapid, with modern systems able to perform runs in a matter of minutes. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds, a characteristic spectrum is generated.
The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its constituent functional groups. The most prominent feature would be the strong, sharp absorption from the carbonyl (C=O) stretching of the two ester groups. The N-H bond of the secondary amine will also produce a characteristic signal. Aromatic and aliphatic C-H stretches, as well as C-O and C-N stretching vibrations, will further define the spectrum. Analysis of related succinate and malonate esters provides a basis for these expected values. newdrugapprovals.orgresearchgate.netchemicalbook.com
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
| Ester Carbonyl | C=O Stretch | ~1735 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Aliphatic C-H | C-H Bend | 1375 - 1450 | Medium |
| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |
| Amine C-N | C-N Stretch | 1020 - 1250 | Medium |
X-ray Crystallography for Absolute and Relative Stereochemical Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish both the relative and absolute stereochemistry of a chiral molecule like this compound, provided a suitable single crystal can be grown.
The process involves irradiating a crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional map of electron density within the crystal's unit cell, from which the atomic positions, bond lengths, and bond angles can be determined. nih.govnih.gov
While specific crystallographic data for this compound is not publicly available, analysis of structurally related compounds, such as Diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate, illustrates the type of data obtained. nih.govresearchgate.net Such an analysis would provide precise measurements for the entire molecular framework, confirming connectivity and revealing the conformation adopted in the solid state.
Table 2: Representative Crystal Data for a Structurally Related Succinate Derivative (Data obtained for Diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate) researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₇H₁₈O₅ |
| Formula Weight | 302.31 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.0974 (4) |
| b (Å) | 8.0898 (4) |
| c (Å) | 26.9429 (15) |
| Volume (ų) | 1546.97 (14) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg m⁻³) | 1.298 |
| R-factor [I > 2σ(I)] | 0.035 |
This data allows for the complete elucidation of the molecular structure, including the stereochemical configuration at the chiral center.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)
This compound possesses a chiral center at the C2 position of the succinate backbone. Therefore, it can exist as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) spectroscopy, are specifically designed to analyze and differentiate chiral molecules.
This section is applicable as the molecule is chiral. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Enantiomers will produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign), while a racemic mixture (a 50:50 mix of both enantiomers) will be CD-silent.
The primary application of chiroptical spectroscopy in this context is the determination of enantiomeric excess (ee), which is a measure of the purity of a chiral sample. By comparing the CD signal of a sample to that of a pure enantiomeric standard, the ratio of the two enantiomers can be accurately quantified. This is critical in asymmetric synthesis, where the goal is to produce one enantiomer selectively. While specific CD data for this compound is not available, the principle remains a standard and vital method for the stereochemical analysis of such chiral compounds.
Computational and Theoretical Investigations of Diethyl 2 Benzylamino Succinate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. nih.gov
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing a functional, such as the widely used B3LYP hybrid functional, and a basis set like 6-311G(d,p), researchers can calculate the molecule's ground-state energy and geometric parameters. researchgate.netresearchgate.net
The optimization process systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. From this optimized structure, key properties like electronic energy, dipole moment, and thermodynamic quantities such as enthalpy and Gibbs free energy can be calculated. researchgate.net The resulting geometric data, including bond lengths, bond angles, and dihedral angles, provide a precise model of the molecule's structure.
Table 1: Illustrative Optimized Geometric Parameters for Diethyl 2-(benzylamino)succinate Core Structure (Calculated via DFT) Note: This table presents typical, illustrative values for a succinate (B1194679) derivative core structure as an example of DFT output. Actual values for this compound would require specific calculation.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-N | 1.47 | |
| C=O (ester) | 1.21 | |
| C-O (ester) | 1.35 | |
| C-C (succinate) | 1.54 | |
| **Bond Angles (°) ** | ||
| C-N-C | 112.0 | |
| O=C-C | 125.0 | |
| C-C-C | 110.0 | |
| Dihedral Angles (°) | ||
| H-N-C-H | 175.0 | |
| C-C-C-C | -65.0 |
Once the molecular geometry is optimized, computational methods can predict various spectroscopic parameters. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. nih.gov Theoretical NMR predictions can aid in the structural confirmation of newly synthesized compounds and help interpret complex experimental spectra. nih.gov
The process typically involves using the optimized geometry from a DFT calculation to compute the NMR shielding tensors for each nucleus. These absolute shielding values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Modern approaches have also incorporated machine learning (ML) algorithms, which can predict chemical shifts with high accuracy and speeds that are orders of magnitude faster than traditional quantum mechanics (QM) methods. nih.gov Web-based platforms and self-learning tools can now rapidly provide predicted spectra for a vast range of molecules in various solvents. nih.govresearchgate.net
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound Note: These values are illustrative examples of what a computational prediction might yield. They are not experimental data.
| Atom Type | Position in Molecule | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | ||
| CH (succinate) | ~ 4.1 | |
| CH₂ (succinate) | ~ 2.8 - 3.0 | |
| CH₂ (benzyl) | ~ 3.9 | |
| CH₂ (ethyl ester) | ~ 4.2 | |
| CH₃ (ethyl ester) | ~ 1.3 | |
| NH | ~ 2.5 | |
| Phenyl | ~ 7.2 - 7.4 | |
| ¹³C NMR | ||
| C=O (ester) | ~ 172 | |
| CH (succinate) | ~ 58 | |
| CH₂ (succinate) | ~ 37 | |
| C (benzyl ipso) | ~ 139 | |
| CH₂ (benzyl) | ~ 52 | |
| CH₂ (ethyl ester) | ~ 61 | |
| CH₃ (ethyl ester) | ~ 14 |
Conformational Analysis and Molecular Dynamics Simulations
This compound possesses significant conformational flexibility due to the presence of multiple single bonds. Conformational analysis aims to identify the stable, low-energy conformations (conformers) of the molecule and the energy barriers between them. nih.gov This can be achieved by systematically rotating bonds and calculating the energy at each step to map out the potential energy surface.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. nih.govnih.gov By simulating the motions of the atoms according to the laws of classical mechanics, MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., solvent molecules). These simulations are crucial for understanding which conformations are most populated at a given temperature and how the molecule behaves in solution, providing insights that are not available from static, single-structure calculations. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, for instance, via the reductive amination of diethyl 2-oxosuccinate with benzylamine (B48309).
Using DFT, researchers can map the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. By calculating the energies of these species, one can determine the activation energy for each step of the reaction. This information reveals the reaction's feasibility, its kinetics, and which pathway is most favorable, providing a level of detail that is often difficult to obtain through experimental means alone.
Structure-Reactivity Relationship Studies through Theoretical Approaches
Theoretical methods can establish quantitative structure-reactivity relationships (QSRR) by linking a molecule's structural or electronic features to its chemical reactivity. chemrxiv.org Key to this analysis are several quantum chemical descriptors derived from DFT calculations.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the nitrogen atom, identifying them as sites for interaction with electrophiles.
Table 3: Illustrative Theoretical Reactivity Descriptors for this compound Note: These values are representative examples for a molecule of this type.
| Descriptor | Typical Value (eV) | Implication |
|---|---|---|
| E(HOMO) | ~ -6.5 | Electron-donating capability |
| E(LUMO) | ~ -0.8 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 5.7 | High kinetic stability |
Advanced Analytical Techniques for Diethyl 2 Benzylamino Succinate Research
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatography is the cornerstone for the separation and quantification of Diethyl 2-(benzylamino)succinate from reaction mixtures, synthetic intermediates, or biological matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties and the analytical objectives.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this mode, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.
Research Findings: A typical RP-HPLC method would utilize a C18 column, which provides excellent retention and separation for moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH and influence the retention of the analyte. jocpr.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl (B1604629) group in this compound contains a chromophore that absorbs UV light. 888chem.com For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The method's specificity and stability-indicating capabilities can be verified by subjecting the analyte to stress conditions like acid hydrolysis and ensuring the degradation products are well-resolved from the parent compound. jocpr.com
Table 1: Illustrative HPLC Parameters for Analysis of Succinate (B1194679) Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5µm) | Provides effective separation for moderately polar compounds based on hydrophobicity. pharmacophorejournal.com |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile:Phosphate Buffer (e.g., pH 3.8) | The organic modifier (acetonitrile) and aqueous buffer allow for fine-tuning of retention time and peak shape. jocpr.com |
| Flow Rate | 0.7 - 1.2 mL/min | A typical analytical flow rate to ensure good separation efficiency and reasonable run times. jocpr.compharmacophorejournal.com |
| Detection | UV at 229 nm | The aromatic ring in the benzyl group allows for sensitive detection at this wavelength. jocpr.com |
| Injection Volume | 20 µL | A standard volume for analytical HPLC injections. jocpr.com |
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis is feasible, often requiring derivatization to enhance volatility and improve peak shape. jfda-online.com The primary application of GC in this context is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.
Research Findings: For the analysis of diethyl succinate, a related compound, columns such as Carbowax 20M have been used effectively. orgsyn.org This type of polar stationary phase is suitable for separating esters. When coupled with a mass spectrometer, GC provides not only retention time data but also a mass spectrum for the analyte, which serves as a chemical fingerprint, allowing for highly reliable qualitative and quantitative analysis. 888chem.comrestek.com The use of an electron capture detector (GC-ECD) is another option, particularly if the molecule is derivatized with electron-capturing groups. epa.gov
Table 2: Potential GC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Capillary Column (e.g., Carbowax 20M or DB-5) | Choice of stationary phase (polar or non-polar) depends on the need to separate from specific impurities. orgsyn.org |
| Carrier Gas | Helium or Nitrogen | Inert gases used to carry the analyte through the column. |
| Inlet Temperature | 200-250°C | Must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. researchgate.net |
| Oven Program | Temperature programming (e.g., 100°C to 250°C) | A temperature gradient is typically used to elute compounds with a range of boiling points, improving separation. jfda-online.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for definitive identification, while FID offers robust quantification. 888chem.com |
Derivatization Strategies for Enhanced Analytical Detection and Separation
Chemical derivatization is a key strategy employed to modify an analyte's structure to improve its analytical properties. For this compound, derivatization can be used to increase volatility for GC analysis, enhance detector response for both GC and HPLC, and improve separation efficiency. jfda-online.compsu.edu The secondary amine group is a primary target for derivatization.
Research Findings: Derivatization is essential for several reasons:
Improved Volatility and Thermal Stability: For GC analysis, the polar N-H bond can be converted into a less polar, more stable group through silylation or acylation, reducing tailing and enabling elution at lower temperatures. jfda-online.comnih.gov
Enhanced Detector Response: Attaching a fluorophore to the amine group allows for highly sensitive fluorescence detection in HPLC. psu.edu Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) are commonly used for this purpose with primary and secondary amines. nih.gov For GC-ECD, derivatization with fluorinated reagents like pentafluorobenzyl bromide (PFB-Br) introduces electron-capturing moieties, significantly lowering detection limits. epa.gov
Improved Chromatographic Separation: Derivatization can alter the retention characteristics of a compound, which can be useful for resolving it from interfering matrix components. jfda-online.com
Table 3: Common Derivatization Reagents for Amine-Containing Compounds
| Reagent Type | Example Reagent | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|---|
| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Secondary Amine | GC-MS, GC-ECD | Increases volatility and introduces fluorine atoms for enhanced ECD response. jfda-online.com |
| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Secondary Amine | GC-ECD | Creates a derivative with high electron affinity for sensitive detection. epa.gov |
| Fluorescent Labeling | Dansyl Chloride | Secondary Amine | HPLC-Fluorescence | Adds a highly fluorescent tag for trace-level detection. nih.gov |
| Fluorescent Labeling | 9-fluorenylmethyl chloroformate (FMOC) | Secondary Amine | HPLC-Fluorescence | Reacts with amines to form stable, highly fluorescent derivatives. nih.gov |
Integration of Multi-Instrumental Techniques for Comprehensive Characterization
For unambiguous identification and structural elucidation of this compound and its potential impurities or metabolites, single-instrument methods are often insufficient. The integration of chromatographic separation with spectrometric detection, known as a hyphenated technique, provides a multidimensional analysis.
Research Findings: The most powerful and common integrated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS: This technique couples the separation power of GC with the detection and identification capabilities of MS. 888chem.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides detailed structural information that can confirm the identity of this compound. researchgate.net
LC-MS: This is arguably the most versatile technique for the analysis of a wide range of compounds. It combines the separation capabilities of HPLC with the mass analysis of MS. nih.gov For this compound, LC-MS allows for analysis without the need for derivatization to increase volatility. Using techniques like electrospray ionization (ESI), the intact molecule can be ionized directly from the liquid phase, allowing for accurate molecular weight determination and fragmentation analysis (MS/MS) to further probe its structure. nih.gov
The integration of these techniques is essential for developing a complete profile of this compound, confirming its identity, assessing its purity, and identifying any related substances with a high degree of confidence.
Derivatization and Functionalization Studies of Diethyl 2 Benzylamino Succinate
Synthesis of Novel Diethyl 2-(benzylamino)succinate Derivatives
There is a lack of specific published research on the synthesis of novel derivatives from this compound. General synthetic methodologies for creating derivatives of similar compounds, such as those with a succinate (B1194679) or benzylamino core, exist. However, without specific studies on this compound, any discussion on the synthesis of its derivatives would be purely speculative.
Isotopic Labeling for Mechanistic Studies and Analytical Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. nih.govresearchgate.net This involves replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). While the principles of isotopic labeling are well-established, there are no specific reports in the scientific literature describing the isotopic labeling of this compound for mechanistic studies or for use as an analytical tracer. nih.gov
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Routes with Enhanced Efficiency
Current research is actively seeking to develop more efficient and environmentally friendly methods for synthesizing Diethyl 2-(benzylamino)succinate and related succinate (B1194679) derivatives. Traditional synthesis methods are being re-evaluated in favor of greener alternatives that offer higher yields, reduced reaction times, and minimized waste production.
One promising approach involves the use of reactive distillation, a process that combines chemical reaction and distillation in a single unit. This technique has been shown to achieve high conversion of succinic acid and selectivity to diethyl succinate under continuous operation. researchgate.net Another area of investigation is the application of biocatalysis, employing enzymes to catalyze the synthesis. This method offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. For instance, chemoenzymatic synthesis strategies are being explored for producing diethyl succinate. researchgate.net
Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound is being investigated to accelerate reaction rates and improve yields. researchgate.net Microwave-assisted synthesis, in particular, has demonstrated the ability to significantly shorten reaction times in the formation of related heterocyclic compounds. mdpi.com The development of novel catalysts, such as solid acid catalysts and ionic liquids, is also a key focus, aiming to replace hazardous and corrosive traditional catalysts like sulfuric acid. researchgate.netijesi.org
Interactive Table: Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Research Focus |
| Reactive Distillation | High conversion and selectivity, continuous operation. researchgate.net | Optimization of process parameters for industrial-scale production. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced energy consumption. researchgate.net | Discovery and engineering of robust enzymes for specific succinate derivatives. |
| Microwave/Ultrasound | Accelerated reaction rates, improved yields, shorter reaction times. researchgate.netmdpi.com | Application to a wider range of succinate derivatives and scale-up of processes. |
| Novel Catalysts | Replacement of hazardous catalysts, improved recyclability and reusability. researchgate.netijesi.org | Design of highly active and stable solid acid catalysts and task-specific ionic liquids. |
Application in Sustainable and Green Chemical Processes
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to the future applications of this compound. researchgate.net Research in this area is driven by the increasing need for sustainable alternatives to conventional chemical processes. mdpi.comnih.gov
One of the key areas of interest is the use of this compound and its precursors as building blocks derived from renewable biomass resources. researchgate.net Succinic acid, a precursor to this compound, is recognized as a top bio-based platform chemical by the U.S. Department of Energy, highlighting its potential to replace petroleum-based chemicals. nih.gov The conversion of biomass-derived succinic acid into valuable diesters like this compound is a significant step towards a more sustainable chemical industry. researchgate.net
Development of this compound as a Modular Synthon in Emerging Chemical Fields
A "synthon" is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. This compound is increasingly being recognized as a valuable and versatile modular synthon, or building block, for the construction of more complex molecules. researchgate.netresearchgate.netanjs.edu.iq Its structure, containing multiple functional groups, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse compounds.
The presence of the amino and diester functionalities allows for further modifications, leading to the creation of a wide range of derivatives with potential applications in medicinal chemistry and materials science. For example, it can serve as a precursor for the synthesis of constrained α-amino acid derivatives and other heterocyclic compounds with potential pharmacological activity. mdpi.comresearchgate.net The development of peptide and peptidomimetic building blocks is an active area of research where oxetane-modified dipeptides are being synthesized for use in solid-phase peptide synthesis. ljmu.ac.uk
The ability to introduce various substituents onto the benzyl (B1604629) group and the succinate backbone provides a high degree of modularity. This allows chemists to fine-tune the properties of the final products, a crucial aspect in drug discovery and the development of new materials. The retrosynthetic analysis of complex natural products often identifies succinate-based structures as key building blocks, further emphasizing the importance of compounds like this compound in organic synthesis. researchgate.netanjs.edu.iq
Q & A
Q. What are the recommended synthetic routes for preparing Diethyl 2-(benzylamino)succinate?
Methodological Answer: A common approach involves a one-pot, three-component reaction. Stir equimolar quantities of an aldehyde (e.g., benzaldehyde), benzylamine, and diethyl succinate at room temperature in a solvent-free system. Monitor the reaction via TLC until completion. The product is typically isolated by filtration after extraction with diethyl ether and recrystallization. Characterization should include FT-IR (to confirm ester and amine groups) and NMR spectroscopy (to verify regioselectivity and purity) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: While specific toxicity data for this compound are limited, analogous succinate esters (e.g., diethyl succinate) require:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, as similar esters exhibit low acute toxicity (rat oral LD₅₀ >8,500 mg/kg) but may irritate mucous membranes .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers, acids, or bases to prevent decomposition .
Q. How can the purity of this compound be validated?
Methodological Answer: Combine chromatographic and spectroscopic techniques:
- HPLC/GC-MS: Quantify impurities using a C18 column with acetonitrile/water mobile phase.
- 1H/13C NMR: Check for residual solvents (e.g., diethyl ether) and byproducts like unreacted benzylamine.
- Elemental Analysis: Confirm C, H, N percentages match theoretical values (error margin ≤0.3%) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Methodological Answer: Use chiral bifunctional catalysts to induce asymmetry. For example:
- Catalyst Design: Employ phosphoramidate-amine catalysts (e.g., Diethyl ((1R,2R)-2-(benzylamino)-1,2-diphenylethyl)phosphoramidate) to activate both nucleophile and electrophile in a stereocontrolled Mannich-type reaction .
- Optimization: Screen solvents (e.g., toluene vs. THF) and temperatures (0–25°C) to maximize enantiomeric excess (ee). Monitor ee via chiral HPLC .
Q. How should researchers address contradictory spectroscopic data for this compound?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Follow this workflow:
- Variable-Temperature NMR: Perform 1H NMR at 25°C and −40°C to detect dynamic equilibria (e.g., keto-enol tautomers).
- X-ray Crystallography: Resolve ambiguity by determining the solid-state structure, as done for related phosphonate analogs .
- Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G*) to identify dominant conformers .
Q. What strategies optimize catalytic applications of this compound in asymmetric synthesis?
Methodological Answer: Focus on ligand design and reaction engineering:
- Ligand Modification: Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to enhance substrate binding in hydrogen-bond-mediated catalysis .
- Kinetic Studies: Use in situ FT-IR or ReactIR to track intermediate formation rates. Adjust catalyst loading (1–5 mol%) and stirring speed to minimize diffusion limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
